molecular formula C21H15ClF5NO3 B12371319 3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid

Cat. No.: B12371319
M. Wt: 459.8 g/mol
InChI Key: QBQBMUDNSMUHRR-UHFFFAOYSA-N
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Description

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a condensation reaction between an amine and a diketone. The chlorophenyl and trifluoromethyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the esterification of the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have similar biological activities.

    Imidazole Derivatives: Compounds like histidine and imidazole-based drugs share structural similarities and biological properties.

Uniqueness

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its trifluoromethyl group, in particular, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H15ClF5NO3

Molecular Weight

459.8 g/mol

IUPAC Name

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid

InChI

InChI=1S/C21H15ClF5NO3/c22-13-2-4-14(5-3-13)28-8-7-15(21(25,26)27)18(28)11-31-20-16(23)9-12(10-17(20)24)1-6-19(29)30/h2-5,7-10H,1,6,11H2,(H,29,30)

InChI Key

QBQBMUDNSMUHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F)Cl

Origin of Product

United States

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